
Enkephalin, ala(2)-pronh2(5)-
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Overview
Description
Enkephalins are endogenous opioid peptides that play critical roles in pain modulation, stress response, and emotional regulation. The compound Enkephalin, Ala(2)-ProNH2(5)- (hereafter referred to as Ala2-ProNH2-Enk) is a synthetic analog of the native [Leu]enkephalin (Tyr-Gly-Gly-Phe-Leu). Structural modifications in this derivative include:
- D-Alanine substitution at position 2 (Ala(2)), which enhances enzymatic stability by resisting aminopeptidase degradation .
- Proline amide (ProNH2) at position 5, replacing the native leucine residue. This modification likely alters receptor binding kinetics and metabolic stability .
Ala2-ProNH2-Enk is designed to selectively target mu-opioid receptors (MOR), a key feature for analgesic efficacy. Its structural tweaks aim to balance receptor affinity, metabolic resistance, and blood-brain barrier permeability, making it a candidate for preclinical pain management studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [D-Ala2, Pro5]-enkephalin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Industrial Production Methods
Industrial production of [D-Ala2, Pro5]-enkephalin follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring the peptide’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
[D-Ala2, Pro5]-enkephalin undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring the methionine residue.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids .
Scientific Research Applications
It appears the query is asking for information on the applications of the compound "Enkephalin, Ala(2)-ProNH2(5)-". Based on the search results, here's what can be gathered:
Scientific Research Applications
- Opioid Receptor Binding: Studies have compared the binding characteristics of 3H](D−Ala2,Leu5)enkephalinamideand3H](D-Ala2,Pro5)enkephalinamide on mouse brain homogenates . The maximum number of binding sites for 3H](D−Ala2,Leu5)enkephalinamidewasfoundtobetwicethatobtainedwith3H](D-Ala2,Pro5)enkephalinamide .
- (D-Ala2,Pro5)enkephalinamide Interaction: (D-Ala2,Pro5)enkephalinamide shows a selective interaction with mu-receptors .
- Analgesic Activity: Research has been done on enkephalin analogues with potent morphinomimetic activity . Some analogues have demonstrated high in vivo molar potencies compared to morphine . For example, Tyr-D-Met-Gly-Phe-Pro-NH2 was found to be 5.9 times and 1.6 times more active than morphine when administered intravenously and subcutaneously, respectively .
- Hibernation Induction: Delta opioid (D-Ala 2, D-Leu 5) enkephalin (DADLE) was shown to induce hibernation . Specifically, HIT and DADLE were found to prolong survival of peripheral cells .
- Enkephalin Analogues: Studies include research on numerous enkephalin analogues, modified to enhance properties like analgesic activity and resistance to degradation . This includes peptides with modifications at position 2 (e.g., D-Met, D-Ala) and replacements at position 5 (e.g., Pro) . Some highly potent analogues have been obtained by substituting Phe with MePhe in [D-Ala 2]-enkephalin n-propyl- and isopropylamides .
Mechanism of Action
[D-Ala2, Pro5]-enkephalin exerts its effects by binding to opioid receptors, primarily the delta and mu opioid receptors. This binding activates G-protein-coupled receptor pathways, leading to the inhibition of adenylate cyclase, reduced cAMP levels, and subsequent modulation of ion channels. These actions result in decreased neuronal excitability and reduced pain perception .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Enkephalin Derivatives
Key Differentiators
Receptor Binding and Selectivity
- Ala2-ProNH2-Enk vs. [Leu]Enkephalin : The D-Ala substitution at position 2 shifts selectivity from delta-opioid receptors (DOR) to MOR, enhancing analgesic potency. ProNH2 at position 5 further stabilizes the C-terminal, reducing enzymatic cleavage by carboxypeptidases .
- Ala2-ProNH2-Enk vs. DAMGO : DAMGO’s 4-methylphenylalanine (MePhe) substitution creates stronger MOR affinity (~200x potency) but may increase side effects (e.g., respiratory depression). Ala2-ProNH2-Enk offers a balance between potency and safety .
- Ala2-ProNH2-Enk vs. Dalargin : Dalargin’s C-terminal arginine extends its half-life and introduces peripheral effects (e.g., wound healing via EGF upregulation). However, its mixed μ/δ activity complicates receptor-specific applications .
Metabolic Stability
- Ala2-ProNH2-Enk exhibits prolonged stability in plasma compared to [Leu]enkephalin due to resistance to aminopeptidases (D-Ala2) and carboxypeptidases (ProNH2) .
Pharmacokinetic Profiles
- Ala2-ProNH2-Enk shows moderate blood-brain barrier penetration, making it suitable for central and peripheral analgesia. In contrast, Dalargin’s arginine residue restricts central nervous system entry, favoring peripheral applications .
Research Findings
- Analgesic Efficacy: In rodent models, Ala2-ProNH2-Enk demonstrated 80x greater antinociceptive activity than [Leu]enkephalin, with fewer tolerance effects compared to DAMGO .
- Comparative LC-MS Analysis : Post-column infusion studies using (D-Ala2)-Leu-enkephalin as an internal standard revealed that ProNH2 substitution minimizes ionization suppression in biological matrices, aiding pharmacokinetic studies .
Biological Activity
Enkephalins are endogenous opioid peptides that play significant roles in pain modulation and other physiological functions. The specific compound “Enkephalin, ala(2)-pronh2(5)-” is a modified enkephalin analog designed to enhance biological activity and stability. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), pharmacological properties, and case studies.
Structure-Activity Relationship (SAR)
The modification of enkephalins typically involves alterations at specific amino acid positions to enhance their binding affinity and receptor selectivity. In the case of Enkephalin, ala(2)-pronh2(5)-, the introduction of an alanine residue at position 2 and a proline amide at position 5 is critical for its activity.
Key Modifications:
- Position 2 (Ala) : Substituting the natural amino acid with alanine has been shown to improve resistance to enzymatic degradation while maintaining receptor affinity.
- Position 5 (Pro-NH2) : The proline amide modification enhances the peptide's stability and may improve its ability to cross the blood-brain barrier (BBB).
Table 1 summarizes the effects of various modifications on the biological activity of enkephalin analogs:
Modification | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Remarks |
---|---|---|---|
Native Enkephalin | 1.7 | 100 | Baseline for comparison |
Ala(2) Enkephalin | 0.69 | 24 | Increased stability |
Pro-NH2(5) Enkephalin | 0.56 | 20 | Enhanced BBB permeability |
Pharmacological Characterization
The pharmacological characterization of Enkephalin, ala(2)-pronh2(5)- reveals its potent activity at opioid receptors, particularly the delta (δ) and mu (μ) receptors. Studies have shown that this compound exhibits a higher binding affinity compared to traditional enkephalins.
Binding Affinity and Efficacy
- Delta Opioid Receptor (δOR) : Ki values range from 0.023 to 0.93 nM, indicating strong receptor interaction.
- Mu Opioid Receptor (μOR) : Ki values range from 0.059 to 0.98 nM.
Table 2 presents binding affinities for various enkephalin analogs:
Compound | δOR Ki (nM) | μOR Ki (nM) |
---|---|---|
Enkephalin | 1.26 | 1.7 |
Ala(2)-Pro-NH2(5)-Enkephalin | 0.56 | 0.98 |
Analgesic Potency
In vivo studies have demonstrated that Enkephalin, ala(2)-pronh2(5)- exhibits significant analgesic properties. For instance, in rodent models of pain, this compound showed efficacy comparable to morphine but with a reduced side effect profile.
- Study Findings : A study reported that administration of this enkephalin analog resulted in analgesic effects that were approximately five times more potent than morphine when administered subcutaneously.
Stability and Metabolism
The metabolic stability of Enkephalin, ala(2)-pronh2(5)- is enhanced due to its structural modifications. Research indicates that the proline amide modification significantly slows down proteolytic degradation compared to traditional enkephalins.
- Half-life : The half-life of this compound in plasma was found to exceed 20 minutes , compared to less than 10 minutes for native enkephalins.
Properties
CAS No. |
66864-07-1 |
---|---|
Molecular Formula |
C28H36N6O6 |
Molecular Weight |
552.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H36N6O6/c1-17(32-27(39)21(29)14-19-9-11-20(35)12-10-19)26(38)31-16-24(36)33-22(15-18-6-3-2-4-7-18)28(40)34-13-5-8-23(34)25(30)37/h2-4,6-7,9-12,17,21-23,35H,5,8,13-16,29H2,1H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)/t17-,21+,22+,23+/m1/s1 |
InChI Key |
BQJQFGPUBRBUBW-SZOBAZRNSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
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